4-((1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide
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Description
4-((1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide is a useful research compound. Its molecular formula is C25H36N4O4S and its molecular weight is 488.65. The purity is usually 95%.
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Biological Activity
The compound 4-((1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide (CAS Number: 941906-88-3) is a complex organic molecule with potential pharmacological applications. Its structure includes a thieno[3,2-d]pyrimidine core, which is known for various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C25H36N4O4S, with a molecular weight of approximately 488.6 g/mol. The structure can be represented as follows:
Property | Value |
---|---|
CAS Number | 941906-88-3 |
Molecular Formula | C25H36N4O4S |
Molecular Weight | 488.6 g/mol |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Studies suggest that it may function as an allosteric modulator affecting key metabolic pathways in pathogens such as Leishmania and Trypanosoma species. The thieno[3,2-d]pyrimidine moiety is particularly significant for its role in disrupting the redox balance within these organisms, leading to increased levels of reactive oxygen species (ROS) and ultimately cell death due to metabolic imbalance .
Antimicrobial Activity
Recent research has demonstrated that compounds similar to our target molecule exhibit significant antimicrobial properties. For instance:
- Antitrypanosomal Activity : Compounds with similar structural features have shown promising results against Trypanosoma brucei, indicating that our compound may also possess antitrypanosomal effects through inhibition of trypanothione reductase (TR), a critical enzyme in the redox metabolism of the parasite .
- Antileishmanial Activity : The compound's ability to increase ROS levels has been linked to its effectiveness against intracellular amastigotes of Leishmania, suggesting potential for treating leishmaniasis .
Case Studies
- Study on Reactive Oxygen Species : In a study examining the impact of similar compounds on Leishmania, it was found that these compounds led to mitochondrial dysfunction and elevated ROS levels, which are pivotal in inducing apoptosis in parasites .
- Inhibition of Chlamydia : While not directly related to the target compound, research on structurally related molecules has shown effective inhibition of Chlamydia trachomatis, highlighting the potential for broader antimicrobial applications against intracellular pathogens .
Research Findings
A summary of relevant studies indicates that compounds with structural similarities to our target molecule exhibit:
Pathogen | Mechanism of Action | Efficacy (EC50) |
---|---|---|
Leishmania | Induction of ROS and mitochondrial damage | < 10 µM |
Trypanosoma | Inhibition of TR leading to oxidative stress | < 10 µM |
Chlamydia trachomatis | Inhibition of T3SS-dependent growth | Significant reduction |
Properties
IUPAC Name |
4-[[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-propylcyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O4S/c1-2-13-26-23(31)18-10-8-17(9-11-18)15-29-24(32)22-20(12-14-34-22)28(25(29)33)16-21(30)27-19-6-4-3-5-7-19/h12,14,17-19H,2-11,13,15-16H2,1H3,(H,26,31)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGHBAONVHWYAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.